molecular formula C18H26N4O2 B5536809 3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide

3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B5536809
M. Wt: 330.4 g/mol
InChI Key: RMEOVHNIWKUMOT-UHFFFAOYSA-N
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Description

3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H26N4O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.20557608 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Thermal Reaction Studies

Research in the synthesis and thermal reaction of related heterocyclic compounds demonstrates the formation of pyrazolo[1,5-a]pyridines and isoxazoles through specific reactions. For example, Tamura et al. (1973) explored the preparation of 2,2-diacyl-N-(1-pyridinio)vinylaminides and their refluxing in xylene, which afforded ethyl pyrazolo[1,5-a]pyridine-3-carboxylates. This study underscores the thermal lability of certain vinylaminides, leading to the generation of isoxazole derivatives in high yields, highlighting the intricate pathways in synthesizing complex heterocyclic structures (Tamura, Y., Miki*, Y., Sumida, Y., & Ikeda, M., 1973).

Characterization and Cytotoxicity of Pyrazole Derivatives

In the realm of medicinal chemistry, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further processed them into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were then assessed for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for identifying new therapeutic agents and understanding the structure-activity relationships within heterocyclic compounds (Hassan, A. S., Hafez, T., & Osman, S. A., 2014).

Novel Compounds for Hypertensive Activity

Kumar and Mashelker (2007) explored the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety. The study aimed at developing compounds expected to exhibit enhanced hypertensive activity, showcasing the potential of such chemical structures in contributing to cardiovascular drug discovery (Kumar, N. & Mashelker, U. C., 2007).

Antiallergic Activity of Pyridine Derivatives

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, demonstrating significant antiallergic activity in rats. This research highlights the potential of such compounds in developing new antiallergic medications, with certain derivatives showing potency significantly greater than existing treatments like disodium cromoglycate (Nohara, A., Ishiguro, T., Ukawa, K., Sugihara, H., Maki, Y., & Sanno, Y., 1985).

properties

IUPAC Name

N-(2-methoxy-1-pyridin-2-ylethyl)-N,2-dimethyl-5-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-13(2)10-14-11-16(22(4)20-14)18(23)21(3)17(12-24-5)15-8-6-7-9-19-15/h6-9,11,13,17H,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEOVHNIWKUMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)N(C)C(COC)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.